(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Description
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is an oxime ether derivative and a key intermediate in synthesizing strobilurin-class fungicides, such as trifloxystrobin . Its structure features an (E)-configured methoxyimino group and an o-tolyl (2-methylphenyl) substituent, critical for binding to the mitochondrial bc1 complex in fungi, thereby inhibiting respiration . The compound is synthesized via multi-step routes starting from 1-(o-tolyl)ethanone or o-toluoylnitrile, involving oxidation, esterification, oximation, and bromination .
Properties
CAS No. |
120974-97-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10- |
InChI Key |
YCINJZQUXAFTQD-BENRWUELSA-N |
SMILES |
CC1=CC=CC=C1C(=NOC)C(=O)OC |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC)/C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC)C(=O)OC |
Synonyms |
(E)-Methyl 2-Methylphenylglyoxylate O-Methyloxime |
Origin of Product |
United States |
Biological Activity
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, also referred to as methyl (E)-α-(methoxyimino)-2-methylbenzeneacetic acid methyl ester, is an organic compound primarily recognized for its role as an intermediate in the synthesis of trifloxystrobin, a broad-spectrum fungicide. This article delves into the biological activity of this compound, particularly its fungicidal properties and implications in agricultural applications.
Chemical Structure and Properties
The compound features several key functional groups, including a methoxyimino group and an ester functionality, which contribute to its reactivity and biological activity. The presence of the electrophilic C=N double bond suggests potential interactions with biological targets, although detailed mechanisms of action remain less defined due to its status as a synthetic intermediate rather than a final product.
Role in Fungicidal Activity
Trifloxystrobin, derived from this compound, exhibits a well-characterized mechanism of action. It inhibits mitochondrial respiration in fungal cells, disrupting energy production and leading to cell death. This mechanism is crucial for its effectiveness against various fungal pathogens.
Case Studies on Fungicidal Efficacy
-
Fungicidal Activity Against Rhizoctonia solani :
- In vitro bioassays demonstrated that derivatives of this compound displayed significant fungicidal activity against Rhizoctonia solani. Compounds tested at concentrations of 10 μg/mL showed 100% antifungal activity, with notable efficacy at lower concentrations as well. For instance:
- TMa : 100% inhibition at 10 μg/mL
- TMe : 99% inhibition at 0.1 μg/mL
- TMf : 71% inhibition at 0.1 μg/mL
- These results indicate that these compounds can serve as potential lead candidates for developing new fungicides with improved efficacy compared to existing treatments like pyraclostrobin .
- In vitro bioassays demonstrated that derivatives of this compound displayed significant fungicidal activity against Rhizoctonia solani. Compounds tested at concentrations of 10 μg/mL showed 100% antifungal activity, with notable efficacy at lower concentrations as well. For instance:
-
Metabolism and Environmental Fate :
- Studies evaluating the metabolism of kresoxim-methyl (the active ingredient derived from this compound) in plants have shown that the compound is primarily absorbed through foliar applications. Research indicated that most radioactivity from treated plants was localized in leaves rather than roots, suggesting limited translocation within the plant system .
Data Tables
| Compound | Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|---|
| TMa | 10 | 100 |
| TMe | 0.1 | 99 |
| TMf | 0.1 | 71 |
Comparison with Similar Compounds
Key Findings :
- The trifluoromethyl group in 6m improves fungicidal potency against Rhizoctonia solani due to enhanced electron-withdrawing effects and stability .
- Aliphatic substituents (e.g., 6c ) reduce crystallinity, improving bioavailability but lowering thermal stability .
Strobilurin Analogues with Pyrazole Rings
This compound serves as a pharmacophore in hybrid strobilurin-pyrazole derivatives. Examples include:
| Compound Series | Substituent (R) | Fungicidal Activity (EC₅₀, μg/mL) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1a–1f | 4-Bromo-1-arylpyrazole | 0.12–0.85 | 4.8–5.2 |
| 3a–3e | Unsubstituted 1-arylpyrazole | 0.25–1.20 | 5.0–5.5 |
Key Findings :
- Brominated pyrazole derivatives (e.g., 1a–1f ) show higher activity due to increased electrophilicity and improved target binding .
- Computational studies (DFT) reveal narrower HOMO-LUMO gaps correlate with enhanced bioactivity, as seen in 1a–1f .
Methoxyiminoacetate Derivatives with Modified Aromatic Substituents
Variants with altered aromatic substituents demonstrate distinct physicochemical and biological properties:
Preparation Methods
Synthesis of Compound I
Formation of Methoxy Amino Glyoxylic Acid Methyl Ester:
- Methoxyamine reacts with oxalyl chloride monomethyl ester to yield methoxy amino glyoxylic acid methyl ester.
Halogenation or Esterification:
- This intermediate is then halogenated or esterified to introduce the leaving group X, producing the compound I (e.g., methyl 2-chloro-2-methoxyiminoacetate).
Synthesis of Compound II
- o-Bromotoluene is reacted with zinc metal to form the corresponding organozinc reagent, which serves as the nucleophilic partner in the coupling reaction.
Coupling Reaction to Form Target Compound
Compound I and Compound II are reacted in a solvent under an inert atmosphere (preferably nitrogen) in the presence of a palladium- or nickel-based catalyst and a phosphorus-containing ligand free of hydroxyl groups.
Typical conditions include:
- Cooling the mixture to 0–5 °C during initial mixing.
- Dropwise addition of the organozinc reagent (Compound II) over 20–30 minutes.
- Stirring the reaction mixture at temperatures ranging from 0 to 100 °C (commonly 60–80 °C) for 6 to 10 hours.
After completion, the reaction mixture is concentrated under reduced pressure, followed by filtration and crystallization to isolate this compound as a white solid.
Typical Yields and Purity
- Yields reported are generally in the range of 65% to 83%, with purity exceeding 95% as confirmed by HPLC.
Representative Experimental Data (from patent CN108250102B)
| Step | Conditions/Details | Outcome |
|---|---|---|
| Catalyst | Pd/C, PdCl2, Pd(OAc)2, or NiCl2 with DPPE ligand | Efficient catalysis for coupling |
| Solvent | Dry N,N-dimethylacetamide (DMAc) | Suitable for organometallic reaction |
| Temperature | 0–5 °C for mixing; 60–80 °C for reaction | Optimal for yield and selectivity |
| Reaction Time | 6–10 hours | Complete conversion |
| Molar Ratio (I : II) | 1 : 1.1 | Slight excess of organozinc reagent |
| Product Yield | 80.0% to 83.0% | High yield |
| Product Purity (HPLC) | >95% | High purity |
| Product Appearance | White solid | Consistent physical form |
Advantages of the Method
- Green Chemistry: Avoids highly toxic reagents, minimizes wastewater, and uses readily available raw materials.
- Economic Efficiency: Short synthetic route reduces production costs.
- High Selectivity: Minimizes byproduct formation, enhancing product purity.
- Scalability: Suitable for industrial-scale synthesis due to straightforward reaction conditions.
Additional Notes on Related Preparations
- Alternative methods for preparing related methyl (Z)-2-(methoxyimino)-2-(p-tolyl)acetate involve bromination of methyl (Z)-2-(methoxyimino)-2-(p-tolyl)acetate with N-bromosuccinimide (NBS) in CCl4 using benzoyl peroxide as a catalyst, followed by further functionalization. However, these methods are more complex and less environmentally friendly compared to the convergent coupling approach described above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
